molecular formula C8H9NO2 B2799285 2-Methoxy-1-(pyridin-3-yl)ethan-1-one CAS No. 1248668-72-5

2-Methoxy-1-(pyridin-3-yl)ethan-1-one

Cat. No.: B2799285
CAS No.: 1248668-72-5
M. Wt: 151.165
InChI Key: JLFQZGQFRIBTCR-UHFFFAOYSA-N
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Description

“2-Methoxy-1-(pyridin-3-yl)ethan-1-one” is a chemical compound with the CAS Number: 1248668-72-5 . It has a molecular weight of 151.16 and its IUPAC name is 2-methoxy-1-(3-pyridinyl)ethanone . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO2/c1-11-6-8(10)7-3-2-4-9-5-7/h2-5H,6H2,1H3 . This indicates that the compound has a molecular structure consisting of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound’s storage temperature is at room temperature .

Scientific Research Applications

Chemical Properties and Synthesis Applications

One major area of interest is the variability in the chemistry of pyridine derivatives, which includes compounds like 2-Methoxy-1-(pyridin-3-yl)ethan-1-one. The review by Boča, Jameson, and Linert (2011) highlights the fascinating variability in the chemistry and properties of pyridine derivatives, emphasizing their complexation behaviors and potential in creating novel compounds with significant spectroscopic, magnetic, and biological activities (Boča, Jameson, & Linert, 2011). This underscores the compound's versatility in research for developing materials with specific desired properties.

The synthesis and functionalization of pyridines, including derivatives of this compound, are critical for the development of various pharmaceuticals, agrochemicals, and dyes. Mishra, Nair, and Baire (2022) discuss recent approaches for synthesizing pyridines and quinolines using propargylic alcohols, demonstrating the compound's significance as a building block in organic synthesis (Mishra, Nair, & Baire, 2022).

Environmental and Catalytic Applications

The atmospheric reactivity of methoxyphenols, which include methoxy pyridine derivatives, has been extensively reviewed by Liu, Chen, and Chen (2022), focusing on their transformation and impact in the environment. This research is pivotal for understanding the fate of such compounds in atmospheric chemistry and their potential roles in biomass burning and secondary organic aerosol (SOA) formation (Liu, Chen, & Chen, 2022).

In the field of catalysis, the review on methanol reforming processes by Yong, Ooi, Chai, and Wu (2013) elucidates the utilization of Cu-based catalysts, including those modified by pyridine derivatives, highlighting their effectiveness in hydrogen production. This research demonstrates the compound's relevance in enhancing the efficiency and selectivity of catalytic reactions, particularly in sustainable energy applications (Yong, Ooi, Chai, & Wu, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “2-Methoxy-1-(pyridin-3-yl)ethan-1-one” are not mentioned in the available literature, pyridine compounds are known to have a broad range of applications in the development of new drugs . Therefore, it is reasonable to expect that this compound could be explored for similar applications in the future.

Properties

IUPAC Name

2-methoxy-1-pyridin-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-11-6-8(10)7-3-2-4-9-5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFQZGQFRIBTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248668-72-5
Record name 2-methoxy-1-(pyridin-3-yl)ethan-1-one
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